molecular formula C16H18N2 B1386257 4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline CAS No. 1154288-79-5

4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline

Cat. No.: B1386257
CAS No.: 1154288-79-5
M. Wt: 238.33 g/mol
InChI Key: PUOFSEQVNXCDQN-UHFFFAOYSA-N
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Description

4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline is a heterocyclic aromatic amine with a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the quinoline and aniline moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylaniline with a suitable quinoline derivative under acidic or basic conditions to facilitate the formation of the dihydroquinoline ring . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or zinc bromide to promote the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process generally starts with the preparation of intermediate compounds, followed by cyclization and purification steps. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to optimize the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline compounds, and various substituted quinolines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline is unique due to its dual functionality, combining the properties of both quinoline and aniline. This dual functionality enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-11-14(8-9-15(12)17)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOFSEQVNXCDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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